molecular formula C31H35NO7 B12031155 5-(4-Butoxy-3-methoxyphenyl)-4-(4-butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 617695-85-9

5-(4-Butoxy-3-methoxyphenyl)-4-(4-butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B12031155
CAS No.: 617695-85-9
M. Wt: 533.6 g/mol
InChI Key: XAJNMHOSFYGLNU-ORIPQNMZSA-N
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Description

“5-(4-Butoxy-3-methoxyphenyl)-4-(4-butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one” is a complex organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-Butoxy-3-methoxyphenyl)-4-(4-butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one” typically involves multi-step organic reactions. The starting materials may include substituted benzaldehydes, furans, and pyrrolones. Common reaction conditions involve the use of solvents like dichloromethane or ethanol, catalysts such as acids or bases, and temperature control to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. For example, modifications to its structure could lead to the development of new drugs with specific targets.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “5-(4-Butoxy-3-methoxyphenyl)-4-(4-butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    Furan-2-carboxaldehyde: Another building block used in the synthesis.

    Pyrrol-2-one derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of “5-(4-Butoxy-3-methoxyphenyl)-4-(4-butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one” lies in its specific combination of functional groups and aromatic rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

617695-85-9

Molecular Formula

C31H35NO7

Molecular Weight

533.6 g/mol

IUPAC Name

(4E)-5-(4-butoxy-3-methoxyphenyl)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H35NO7/c1-4-6-16-37-23-13-10-21(11-14-23)29(33)27-28(32(31(35)30(27)34)20-24-9-8-18-38-24)22-12-15-25(26(19-22)36-3)39-17-7-5-2/h8-15,18-19,28,33H,4-7,16-17,20H2,1-3H3/b29-27+

InChI Key

XAJNMHOSFYGLNU-ORIPQNMZSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC(=C(C=C4)OCCCC)OC)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC(=C(C=C4)OCCCC)OC)O

Origin of Product

United States

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